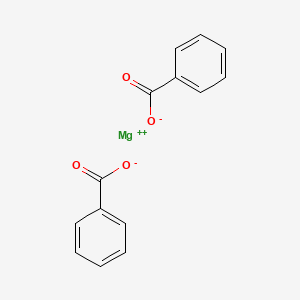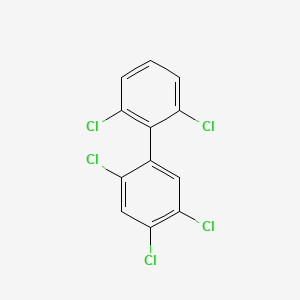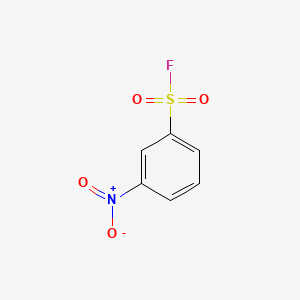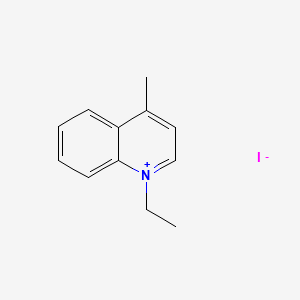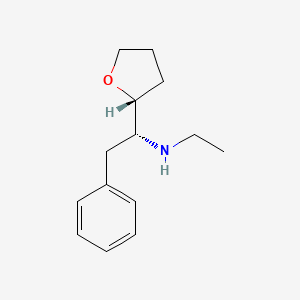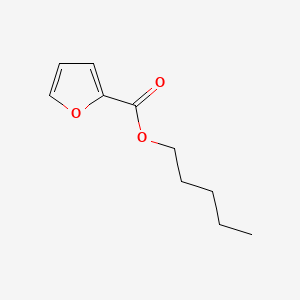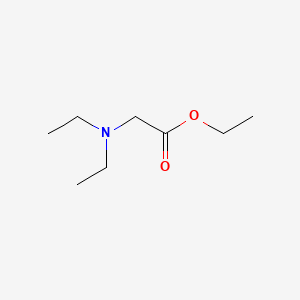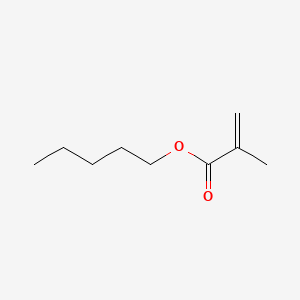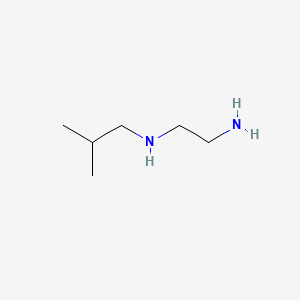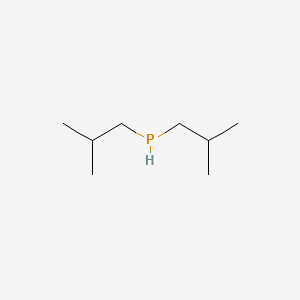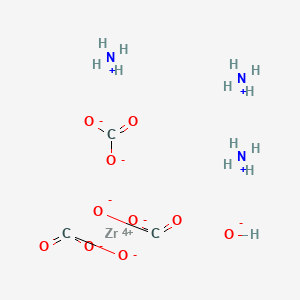
Ammonium zirconyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium zirconyl carbonate, also known as ammonium zirconium carbonate, is a chemical compound with the formula (NH₄)₂[Zr(OH)₂(CO₃)₂]. It is a versatile compound used in various industrial and scientific applications due to its unique properties. This compound is particularly valued for its role in the production of zirconia-based materials, which are known for their high thermal stability, mechanical strength, and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium zirconyl carbonate can be synthesized through the reaction of zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia. The reaction is typically carried out at ambient temperatures, and the resulting solution contains the this compound compound . The reaction can be represented as follows:
Zr(OH)4+2(NH4)2CO3→(NH4)2[Zr(OH)2(CO3)2]+2H2O
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of zirconium oxychloride as a starting material. The zirconium oxychloride is reacted with ammonium bicarbonate and ammonia under controlled temperature conditions to produce this compound . This method is advantageous due to its low cost and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium zirconyl carbonate undergoes various chemical reactions, including hydrolysis and thermal decomposition. Upon heating, it decomposes to form zirconia (ZrO₂), a highly stable and refractory material . The hydrolysis of this compound in aqueous solutions leads to the formation of zirconium hydroxide and carbon dioxide:
(NH4)2[Zr(OH)2(CO3)2]+2H2O→Zr(OH)4+2NH4HCO3
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of water, while the thermal decomposition requires elevated temperatures. The decomposition process can be represented as follows:
(NH4)2[Zr(OH)2(CO3)2]→ZrO2+2NH3+2CO2+H2O
Major Products Formed
The major products formed from the decomposition of this compound are zirconia (ZrO₂), ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). Zirconia is particularly valued for its applications in ceramics, refractories, and electronics due to its exceptional properties .
Aplicaciones Científicas De Investigación
Ammonium zirconyl carbonate finds extensive use in scientific research and industrial applications. Some of its notable applications include:
Biomedical Applications: Zirconia derived from this compound is used in dental implants, prosthetics, and drug delivery systems due to its biocompatibility and mechanical strength.
Nanomaterials: It is utilized in the synthesis of zirconia nanoparticles, which have applications in sensors, adsorbents, and antimicrobial agents.
Paper Industry: This compound is used as a crosslinking agent to improve the properties of paper and paper-based products.
Mecanismo De Acción
The mechanism of action of ammonium zirconyl carbonate primarily involves its ability to form stable zirconia upon decomposition. The compound undergoes hydrolysis and thermal decomposition to produce zirconia, which exhibits high thermal stability, mechanical strength, and resistance to chemical attack . These properties make zirconia an ideal material for various industrial and biomedical applications.
Comparación Con Compuestos Similares
Ammonium zirconyl carbonate can be compared with other zirconium-based compounds, such as potassium zirconium carbonate and sodium zirconium carbonate. While all these compounds serve as precursors for zirconia, this compound is particularly valued for its ease of synthesis and low cost . Additionally, it offers better solubility in water compared to its potassium and sodium counterparts, making it more suitable for certain applications.
Similar Compounds
Potassium Zirconium Carbonate: Similar to this compound but uses potassium ions instead of ammonium ions.
Sodium Zirconium Carbonate: Uses sodium ions and has different solubility and reactivity properties compared to this compound.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in catalysis, biomedical fields, nanomaterials, and the paper industry. Its unique properties and ease of synthesis make it an important material for scientific research and industrial processes.
Propiedades
Número CAS |
32535-84-5 |
|---|---|
Fórmula molecular |
C3H5NO10Zr-2 |
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
azanium;zirconium(4+);tricarbonate;hydroxide |
InChI |
InChI=1S/3CH2O3.H3N.H2O.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H3;1H2;/q;;;;;+4/p-6 |
Clave InChI |
LVFYEEILIMUOEF-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[OH-].[Zr+4] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[Zr+4] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


